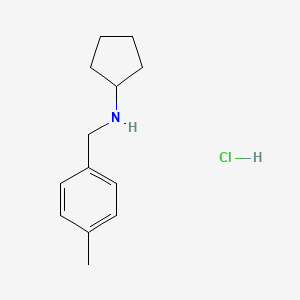![molecular formula C14H24ClNO3 B6319771 (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158521-89-1](/img/structure/B6319771.png)
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C14H24ClNO3 and a molecular weight of 289.80 g/mol. It is also known as Phenethylamine, 3,4,5-trimethoxy-α-methyl- . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This group is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .作用機序
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. By blocking the reuptake of these neurotransmitters, this compound increases their levels in the brain and produces psychostimulant effects. Additionally, this compound has been found to have a mild agonist effect on the serotonin system, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, leading to psychostimulant effects such as increased alertness, focus, and energy. Additionally, this compound has been found to have an effect on the cardiovascular system, increasing heart rate and blood pressure. Finally, this compound has been found to have an effect on the endocrine system, increasing levels of cortisol and adrenaline.
実験室実験の利点と制限
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a variety of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and is easy to synthesize. Additionally, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It has been found to have a relatively short half-life and can be metabolized quickly by the body, making it difficult to study its effects over a long period of time. Additionally, it can be toxic at high doses, making it important to use caution when handling it in a laboratory setting.
将来の方向性
The use of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride in scientific research has a variety of potential future directions. It could be studied further for its potential use in the development of new drugs and treatments for various diseases. Additionally, it could be studied for its potential use in the study of the effects of psychostimulants on the central nervous system and behavior, as well as its potential use in the study of cardiovascular physiology and pharmacology. Finally, it could be studied for its potential use in the study of the effects of drugs on the brain and behavior.
合成法
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is synthesized through a process known as the reductive amination of phenylacetone. The synthesis begins with the reaction of phenylacetone with hydrazine hydrate in aqueous acetic acid to produce a hydrazone intermediate. The hydrazone intermediate is then reacted with methylmagnesium chloride in dimethylformamide to form the desired product, this compound. This synthesis method is widely used in the scientific research field and has been found to be an efficient and reliable method for producing this compound.
科学的研究の応用
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been studied extensively in the scientific research field and has been found to have a variety of potential applications. It has been used to study the effects of psychostimulants on the central nervous system, as well as in the study of cardiovascular physiology and pharmacology. Additionally, this compound has been utilized in studies of the effects of drugs on the brain and behavior, as well as for the development of new drugs and treatments for various diseases.
特性
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-12(16-3)14(18-5)13(7-11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQDIICDPETCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
amine hydrochloride](/img/structure/B6319777.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)